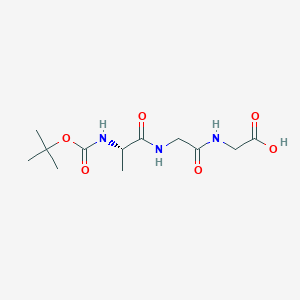

Boc-ala-Gly-Gly-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBHQSRGHUDSSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties and Applications of Boc-L-Ala-Gly-Gly-OH

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-alanyl-glycyl-glycine (Boc-Ala-Gly-Gly-OH), a pivotal tripeptide derivative utilized in synthetic peptide chemistry. Addressed to an audience of researchers, scientists, and professionals in drug development, this document delineates the core physicochemical properties, strategic applications, and detailed experimental contexts for this compound. We will explore the rationale behind its molecular design, its role as a foundational building block in the synthesis of complex polypeptides, and the methodologies for its incorporation and analysis. The guide is structured to deliver not only technical data but also field-proven insights grounded in the principles of synthetic organic and medicinal chemistry.

Introduction: The Strategic Value of Boc-Ala-Gly-Gly-OH in Peptide Synthesis

The controlled, stepwise assembly of amino acids into a defined sequence is the cornerstone of peptide science. Success in this field hinges on a robust strategy of orthogonal protection and deprotection, ensuring that peptide bonds form only at the desired locations. Boc-Ala-Gly-Gly-OH is a pre-formed, N-terminally protected tripeptide building block that serves as a critical intermediate in both solution-phase and solid-phase peptide synthesis (SPPS).

The strategic incorporation of a pre-synthesized fragment like Boc-Ala-Gly-Gly-OH, rather than single amino acid additions, offers several advantages. It can significantly accelerate the synthesis of longer target peptides and can help overcome challenges associated with difficult coupling steps or aggregation-prone sequences that may occur during stepwise synthesis.

The N-terminal tert-butoxycarbonyl (Boc) group is a classic, acid-labile protecting group. Its selection is deliberate: it is exceptionally stable under the basic and nucleophilic conditions required for peptide bond formation but can be removed cleanly and efficiently under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), liberating the N-terminal amine for the next coupling step.[1][2] This chemical dichotomy is fundamental to the widely practiced Boc/Bzl strategy in SPPS.[2]

Physicochemical and Structural Properties

Boc-Ala-Gly-Gly-OH is a white, powdered solid under standard laboratory conditions.[3] Its structure combines the chirality of L-alanine with the flexibility of two subsequent glycine residues, all while featuring the bulky, hydrophobic Boc group at the N-terminus and a free carboxylic acid at the C-terminus.

Core Compound Data

A summary of the fundamental properties of Boc-Ala-Gly-Gly-OH is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-({2-[({(2S)-2-[(tert-butoxy)carbonyl]amino}propanoyl)amino]acetyl}amino)acetic acid | N/A |

| Sequence | Boc-AGG-OH | [3] |

| CAS Number | 115035-47-7 | [3] |

| Molecular Formula | C₁₂H₂₁N₃O₆ | [3] |

| Molecular Weight | 303.32 g/mol | [3] |

| Appearance | White Powder | [3] |

| Purity | Typically ≥99% (by HPLC) | [3] |

Solubility and Stability Profile

The presence of the bulky, nonpolar Boc group and the peptide backbone, combined with the polar carboxylic acid terminus, gives Boc-Ala-Gly-Gly-OH a mixed solubility profile.

-

Solubility : While specific quantitative data is not widely published, compounds of this nature are generally soluble in polar aprotic organic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). It exhibits moderate to good solubility in alcohols like methanol and ethanol and limited solubility in less polar solvents such as Dichloromethane (DCM). It is sparingly soluble in water.

-

Stability and Storage : Boc-Ala-Gly-Gly-OH is a stable compound under standard conditions. For long-term preservation of its integrity, it should be stored in a cool, dry environment. The recommended storage temperature is between 0°C and 8°C.[3] The Boc protecting group is stable to basic conditions and catalytic hydrogenolysis but is sensitive to strong acids.[4]

Role in Synthetic Chemistry and Drug Development

Boc-Ala-Gly-Gly-OH is primarily employed as a strategic building block in the synthesis of larger, biologically active peptides and peptidomimetics.[3]

-

Peptide Synthesis : It serves as a key intermediate for creating therapeutic proteins and peptide-based drugs. By introducing a tripeptide unit in a single coupling step, synthesis time is reduced, and potential side reactions associated with multiple activation/deprotection cycles are minimized.[3]

-

Drug Development : This fragment is instrumental in constructing drug candidates that target specific biological pathways. The Ala-Gly-Gly motif is common in various natural peptides and can be incorporated into novel structures to study protein-protein interactions and enzymatic activities.[3]

-

Biotechnology and Bioconjugation : The compound can be used in the synthesis of peptide sequences destined for bioconjugation, where they are attached to larger molecules like proteins, polymers, or biologics to enhance their therapeutic efficacy or delivery mechanisms.[3]

Experimental Protocols and Methodologies

The utility of Boc-Ala-Gly-Gly-OH is best understood through the experimental protocols in which it is applied. Below are representative methodologies for its synthesis and subsequent use.

Representative Solution-Phase Synthesis of Boc-Ala-Gly-Gly-OH

Caption: Workflow for solution-phase synthesis of Boc-Ala-Gly-Gly-OH.

Step-by-Step Protocol:

-

Activation of Boc-L-Alanine :

-

Dissolve Boc-L-Ala-OH (1.0 eq) and a coupling agent like N-hydroxysuccinimide (NHS, 1.1 eq) in an appropriate anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Add a dehydrating agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

The formation of the byproduct, dicyclohexylurea (DCU), will be observed as a white precipitate. Filter off the DCU and collect the filtrate containing the activated Boc-L-Ala-ONSu ester.

-

-

Coupling to Glycylglycine :

-

In a separate flask, dissolve H-Gly-Gly-OH (1.0 eq) in an aqueous solution of a mild base like sodium bicarbonate or triethylamine (2.0 eq) to deprotonate the amino group.

-

To this solution, add the filtrate containing the activated Boc-L-Ala-ONSu ester dropwise while maintaining the temperature at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The nucleophilic N-terminal amine of the dipeptide attacks the activated ester, forming the tripeptide.

-

-

Work-up and Purification :

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with a dilute acid (e.g., 1M HCl or citric acid). This protonates the terminal carboxyl group, causing the product to precipitate or become extractable.

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Boc-Ala-Gly-Gly-OH by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to obtain a pure white solid.

-

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Ala-Gly-Gly-OH can be incorporated as a single unit into a growing peptide chain on a solid support (resin). This is particularly useful in a Boc/Bzl SPPS strategy.

Sources

The Strategic Synthesis of Boc-Ala-Gly-Gly-OH: A Technical Guide for Advanced Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a Protected Tripeptide

In the intricate world of peptide science and drug development, N-α-(tert-Butoxycarbonyl)-L-alanyl-glycyl-glycine, commonly referred to as Boc-Ala-Gly-Gly-OH, stands as a fundamental building block. While seemingly a simple tripeptide, its true value lies in the strategic placement of the tert-Butoxycarbonyl (Boc) protecting group on the N-terminal alanine. This chemical modification transforms the molecule from a simple tripeptide into a versatile tool for the controlled, stepwise synthesis of more complex and therapeutically relevant peptides.[1] The Boc group, an acid-labile protecting group, effectively "shields" the N-terminal amine, preventing it from participating in unwanted side reactions during peptide bond formation.[2][3] This allows for the specific activation of the C-terminal carboxyl group, enabling its clean coupling to the N-terminus of another amino acid or peptide fragment.[4] This guide provides an in-depth exploration of the chemical structure, physicochemical properties, and, most critically, the synthetic methodologies for Boc-Ala-Gly-Gly-OH, offering both theoretical grounding and practical, field-proven protocols for its preparation.

Deciphering the Molecular Architecture: Chemical Structure and Properties

Boc-Ala-Gly-Gly-OH is a tripeptide derivative with the sequence Alanine-Glycine-Glycine. The key feature is the Boc protecting group attached to the nitrogen atom of the N-terminal alanine residue.

Chemical Structure:

-

Boc Group: The tert-Butoxycarbonyl group is characterized by its bulky tert-butyl moiety, which sterically hinders the N-terminal amine. Its electronic properties also reduce the nucleophilicity of the amine.

-

Peptide Backbone: The core of the molecule consists of an alanine residue linked to two consecutive glycine residues through amide (peptide) bonds.

-

C-Terminal Carboxylic Acid: The free carboxyl group at the C-terminal glycine is the reactive site for subsequent peptide coupling reactions.

Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C12H21N3O6 | [1][5] |

| Molecular Weight | 303.32 g/mol | [1][5] |

| Appearance | White powder | [1] |

| CAS Number | 115035-47-7 | [1][5] |

| Purity (typical) | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthetic Strategies: From Concept to Compound

The synthesis of Boc-Ala-Gly-Gly-OH can be approached through two primary methodologies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). While solid-phase synthesis offers advantages in automation and ease of purification for longer peptides, solution-phase synthesis remains a highly relevant and cost-effective method for the production of shorter peptide fragments like Boc-Ala-Gly-Gly-OH, particularly at a larger scale.[6][7]

Solution-Phase Synthesis: A Step-by-Step Approach

Solution-phase synthesis involves the sequential coupling of protected amino acids in a suitable solvent system.[8] The key challenge lies in the purification of the product after each step to remove unreacted starting materials and coupling byproducts. A common and effective strategy for synthesizing Boc-Ala-Gly-Gly-OH is a stepwise C-terminal elongation. This involves first synthesizing the dipeptide Gly-Gly, protecting its C-terminus, and then coupling it with an activated form of Boc-Ala-OH.

Below is a detailed, field-proven protocol for the synthesis of Boc-Ala-Gly-Gly-OH.

Experimental Protocol: Solution-Phase Synthesis of Boc-Ala-Gly-Gly-OH

This protocol follows a (1+2) fragment condensation strategy, where Boc-Alanine is coupled to a pre-synthesized Glycyl-glycine dipeptide.

Part 1: Synthesis of Glycyl-glycine Benzyl Ester p-Toluenesulfonate (H-Gly-Gly-OBzl·TosOH)

-

Coupling of Boc-Glycine and Glycine Benzyl Ester:

-

Dissolve Boc-Gly-OH (1 eq.) and Glycine Benzyl Ester p-Toluenesulfonate (H-Gly-OBzl·TosOH) (1 eq.) in dichloromethane (DCM) or dimethylformamide (DMF).

-

Add N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq.) to neutralize the tosylate salt.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation of Boc-Gly-Gly-OBzl:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

-

Wash the filtrate successively with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Gly-Gly-OBzl.

-

Purify the product by recrystallization or column chromatography.

-

-

Deprotection of the Boc Group:

-

Dissolve the purified Boc-Gly-Gly-OBzl in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (1:1 v/v).

-

Stir at room temperature for 1-2 hours.

-

Evaporate the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate H-Gly-Gly-OBzl·HCl or H-Gly-Gly-OBzl·TFA salt.

-

Filter and dry the product.

-

Part 2: Coupling of Boc-Ala-OH with H-Gly-Gly-OBzl

-

Activation of Boc-Ala-OH:

-

Dissolve Boc-Ala-OH (1.1 eq.) in anhydrous DCM or THF.

-

Cool the solution to 0 °C.

-

Add N-Hydroxysuccinimide (HOSu) (1.1 eq.) and DCC (1.1 eq.).

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours to form the Boc-Ala-OSu active ester.

-

Filter off the DCU byproduct.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Gly-Gly-OBzl salt (1 eq.) in DMF and neutralize with DIPEA or NMM (1.1 eq.).

-

Add the filtered solution of Boc-Ala-OSu to the neutralized H-Gly-Gly-OBzl solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Isolation of Boc-Ala-Gly-Gly-OBzl:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Part 3: C-Terminal Deprotection (Hydrogenolysis)

-

Removal of the Benzyl Group:

-

Dissolve the purified Boc-Ala-Gly-Gly-OBzl in methanol or ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Isolation of Boc-Ala-Gly-Gly-OH:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Evaporate the combined filtrate under reduced pressure to yield the final product, Boc-Ala-Gly-Gly-OH, as a white solid.

-

Logical Workflow for Solution-Phase Synthesis

Caption: Solution-phase synthesis of Boc-Ala-Gly-Gly-OH.

Solid-Phase Peptide Synthesis (SPPS): An Alternative Route

Solid-phase peptide synthesis offers a more streamlined approach, particularly for longer peptides, by anchoring the growing peptide chain to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin.

General SPPS Workflow for Boc-Ala-Gly-Gly-OH

-

Resin Preparation: Start with a pre-loaded Glycine resin (e.g., Gly-Merrifield resin).

-

Deprotection: Remove the N-terminal protecting group (if any) from the resin-bound glycine.

-

Coupling: Couple the next amino acid (Boc-Gly-OH) using a suitable activating agent (e.g., DCC/HOBt or HBTU).

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for the subsequent amino acid (Boc-Ala-OH).

-

Cleavage: Once the desired tripeptide is assembled on the resin, cleave it from the solid support and simultaneously remove any side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[2]

SPPS Cycle Diagram

Caption: General workflow for solid-phase synthesis of Boc-Ala-Gly-Gly-OH.

Conclusion: A Versatile Reagent for Peptide Innovation

Boc-Ala-Gly-Gly-OH is more than just a protected tripeptide; it is a testament to the strategic elegance of peptide chemistry. Its synthesis, achievable through both robust solution-phase and efficient solid-phase methodologies, provides chemists with a reliable starting point for the construction of complex peptide architectures. Understanding the nuances of its structure and the rationale behind its synthetic routes empowers researchers to leverage this valuable building block in the pursuit of novel therapeutics and advanced biomaterials. The protocols and principles outlined in this guide serve as a comprehensive resource for the successful preparation and application of Boc-Ala-Gly-Gly-OH in the demanding landscape of modern chemical and pharmaceutical research.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- Bode, J. W. (2008). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides.

- Bode, J. W. (2008). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Angewandte Chemie, 120(13), 2444-2448.

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Ala-Gly-Gly-Gly-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-Gly-Ala-OH. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of t-Butyloxycarbonyl-glycyl-glycyl-alanyl-glycine Hydrazide (Boc-Gly-Gly-Ala-Gly-NH-NH2). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of t-Butyloxycarbonyl-glycyl-glycyl-glycyl-alanyl-glycine Hydrazide (Boc-Gly-Gly-Gly-Ala-Gly-NHNH2). Retrieved from [Link]

- Andreu, D., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis Protocols (pp. 3-23). Humana Press.

- Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116.

-

GCW Gandhi Nagar Jammu. (n.d.). Peptides. Retrieved from [Link]

- Vankayalapati, H., et al. (2001). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Tetrahedron Letters, 42(40), 7029-7032.

- Davie, C. P., & Whitty, A. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.

-

LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

-

Oya, M., et al. (2015). Preparation procedure of Boc-Ala-Ala-Ala-OH (17). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Boc-Ala-Gly-Gly-OH in Common Organic Solvents

Introduction: The Foundational Importance of Solubility for a Key Peptide Building Block

N-(tert-butyloxycarbonyl)-L-alanyl-glycyl-glycine, or Boc-Ala-Gly-Gly-OH, is a cornerstone N-terminally protected tripeptide in the field of peptide chemistry and drug development.[1] Its utility as a fragment in the stepwise synthesis of more complex peptides hinges on a fundamental, yet often challenging, physicochemical property: its solubility.[1] An incomplete understanding or mischaracterization of a peptide's solubility can lead to inaccurate concentration calculations, failed coupling reactions, and ultimately, the compromise of an entire synthetic campaign.[2][3]

This guide provides a detailed examination of the solubility characteristics of Boc-Ala-Gly-Gly-OH. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems, present a qualitative solubility profile, and detail a robust experimental protocol for empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically-grounded understanding of how to effectively handle this versatile reagent.

I. Theoretical Solubility Profile: A Structural Analysis

The solubility of any peptide is primarily dictated by its amino acid composition, length, and the nature of its protecting groups.[4] For Boc-Ala-Gly-Gly-OH, we must consider the interplay of its three key structural components: the N-terminal Boc group, the peptide backbone, and the C-terminal carboxylic acid.

-

The Hydrophobic Driver: The Boc Group The tert-butyloxycarbonyl (Boc) protecting group is bulky and distinctly non-polar (hydrophobic). Its primary role is to prevent unwanted reactions at the N-terminus during peptide coupling.[5][6] A significant secondary effect of the Boc group is its influence on solubility. It disrupts the zwitterionic character found in free amino acids, effectively masking the positive charge of the N-terminal amine and increasing the molecule's overall hydrophobicity. This structural feature is a key reason why Boc-protected amino acids and short peptides often exhibit enhanced solubility in organic solvents, particularly those of lower polarity like dichloromethane (DCM), compared to their unprotected counterparts.[7][8]

-

The Polar Core: The -Ala-Gly-Gly- Backbone and C-Terminus Counterbalancing the hydrophobic Boc group is the peptide's core. The three amide bonds (-CONH-) in the backbone are polar and capable of acting as both hydrogen bond donors and acceptors. This facilitates interaction with polar solvents.[9] Furthermore, the C-terminal carboxylic acid (-COOH) is a highly polar functional group that can engage in significant hydrogen bonding. Peptides with a high capacity for forming intermolecular hydrogen bonds can sometimes form gels in concentrated solutions, a phenomenon that must be considered during solubilization.[10][11]

The overall solubility of Boc-Ala-Gly-Gly-OH is therefore a delicate balance. It is not sufficiently hydrophobic to dissolve well in non-polar alkanes, nor is it polar enough to be freely soluble in aqueous systems without pH modification. Its ideal solvents are typically those that can effectively solvate both its hydrophobic and polar regions. This leads us to predict highest solubility in polar aprotic solvents.

II. Qualitative Solubility in Common Laboratory Solvents

Based on the structural analysis and established principles for protected peptides, the following table summarizes the expected solubility of Boc-Ala-Gly-Gly-OH. It is critical to recognize that these are guidelines; empirical testing is essential for determining precise solubility limits for a specific lot of material under specific experimental conditions.[12]

| Solvent | Solvent Type | Predicted Solubility | Rationale & Causality |

| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | High | Excellent hydrogen bond acceptor and high polarity effectively solvates the peptide backbone and C-terminus. Can also accommodate the non-polar Boc group. Often the solvent of choice for hydrophobic peptides.[10][13] |

| DMF (Dimethylformamide) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful solvent for peptides, capable of disrupting intermolecular hydrogen bonds that can lead to aggregation.[8][10] |

| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | High | A highly effective polar solvent for peptide synthesis that efficiently solvates peptide chains and is an excellent alternative to DMF and DMSO.[8] |

| Methanol (MeOH) | Polar Protic | Moderate | As a protic solvent, methanol can engage in hydrogen bonding with the peptide. However, its polarity is lower than DMSO/DMF, and it may be less effective at solvating the entire molecule at high concentrations. |

| DCM (Dichloromethane) | Chlorinated | Moderate to Low | Commonly used in Boc-based synthesis.[8] It effectively solvates the Boc group, but its ability to solvate the polar peptide backbone is limited, potentially capping the maximum achievable concentration. |

| THF (Tetrahydrofuran) | Ether | Low | THF is significantly less polar than the aforementioned solvents and is generally a poor choice for dissolving peptides, even those with hydrophobic protecting groups. |

| Acetonitrile (ACN) | Polar Aprotic | Low | While polar, ACN is less effective at solvating complex peptides than DMSO or DMF. It is often used as a co-solvent rather than the primary solvent.[10] |

| Water | Polar Protic | Very Low / Insoluble | The hydrophobic Boc group renders the peptide largely insoluble in neutral water. Solubility can be achieved by adjusting the pH to deprotonate the carboxylic acid (pH > 7), but this is outside the scope of dissolution in neutral organic solvents.[14] |

III. Factors Influencing Boc-Ala-Gly-Gly-OH Solubility

The process of dissolution is governed by a range of intermolecular forces and is sensitive to the surrounding environment. The diagram below illustrates the key factors that dictate the solubility of Boc-Ala-Gly-Gly-OH in a given organic solvent. Understanding these relationships is crucial for both predicting solubility and troubleshooting dissolution challenges.

Caption: Key factors influencing the solubility of Boc-Ala-Gly-Gly-OH.

IV. Experimental Protocol: Visual Method for Solubility Determination

This protocol describes a self-validating, stepwise method for determining the approximate solubility of Boc-Ala-Gly-Gly-OH. The core principle is to start with a small amount of material to conserve valuable reagent.[3]

A. Materials and Reagents

-

Boc-Ala-Gly-Gly-OH (lyophilized powder)

-

Test Solvents (e.g., DMSO, DMF, DCM, Methanol - high purity, anhydrous where appropriate)

-

Analytical Balance (readable to at least 0.1 mg)

-

Small, clear glass vials (e.g., 2 mL HPLC vials)

-

Micropipettes (P200, P1000)

-

Vortex mixer

-

Bath sonicator

-

Dark, non-reflective background for observation

B. Step-by-Step Methodology

-

Preparation: Allow the vial of Boc-Ala-Gly-Gly-OH to warm to room temperature in a desiccator before opening to prevent moisture condensation.[14]

-

Initial Weighing: Accurately weigh approximately 1-2 mg of Boc-Ala-Gly-Gly-OH into a clean, dry glass vial. Record the exact mass.

-

Initial Solvent Addition: Select the first test solvent. Add a small, precise volume of the solvent to the vial to achieve a high target concentration (e.g., add 100 µL to 1 mg of peptide for a target of 10 mg/mL).

-

Mechanical Agitation: Cap the vial securely and vortex vigorously for 30-60 seconds. Observe the solution.

-

Sonication (If Necessary): If solid particles remain, place the vial in a bath sonicator for 2-5 minutes.[12][13] Sonication provides energy to break up the lattice structure of the solid peptide, enhancing solubilization.

-

Visual Inspection: Hold the vial against a dark background. A fully dissolved solution will be perfectly clear, with no visible particulates, cloudiness, or gel-like consistency.

-

Self-Validation: If the solution is clear, the peptide is soluble at or above this concentration. Proceed to Step 7 to determine the saturation point.

-

Self-Validation: If particulates or turbidity remain, the peptide is not fully soluble at this concentration. Proceed to Step 8 to determine the solubility limit.

-

-

Determining Saturation (for Soluble Samples):

-

If the initial sample dissolved completely, add another pre-weighed 1-2 mg portion of the peptide to the same vial.

-

Repeat steps 4-6.

-

Continue this iterative process until a portion of the added peptide no longer dissolves completely. The solubility is the final concentration achieved before saturation was observed.

-

-

Determining Solubility Limit (for Insoluble Samples):

-

If the initial sample did not dissolve, add a precise aliquot of solvent (e.g., 100 µL) to the vial, effectively lowering the concentration.

-

Repeat steps 4-6.

-

Continue adding solvent in precise increments until the solution becomes completely clear. The solubility is the concentration calculated at this point (Total Mass of Peptide / Total Volume of Solvent).

-

-

Troubleshooting & Advanced Methods:

-

Gel Formation: If the solution becomes viscous or forms a gel, this indicates strong intermolecular hydrogen bonding.[11] Try gentle warming (not to exceed 40°C) or dilution with a stronger solvent like DMSO.[10][13]

-

Precipitation upon Dilution: If a peptide is dissolved in a strong organic solvent and then precipitates when diluted with an aqueous buffer, this is a common issue. The best practice is to add the concentrated organic solution dropwise into the stirring aqueous buffer to avoid localized high concentrations that promote precipitation.[11]

-

Solvent Purity: Ensure the use of high-purity, anhydrous solvents, as trace amounts of water can significantly reduce the solubility of hydrophobic compounds in certain organic media.[7]

-

V. Conclusion

Boc-Ala-Gly-Gly-OH possesses a hybrid chemical nature, with a hydrophobic Boc group appended to a polar tripeptide core. This structure dictates its preferential solubility in polar aprotic organic solvents such as DMSO and DMF. While theoretical analysis provides a strong predictive framework, the protocols outlined in this guide emphasize the necessity of empirical validation. By employing a systematic, iterative approach to solubility testing, researchers can ensure the reliable and efficient use of this critical reagent, paving the way for successful outcomes in peptide synthesis and broader drug discovery efforts.

References

-

Title: Prediction and improvement of protected peptide solubility in organic solvents Source: International Journal of Peptide and Protein Research (PubMed) URL: [Link]

-

Title: F1-SFP-peptide solubility guidelines 2020Q1 Source: GenScript URL: [Link]

-

Title: Peptide Solubilization Source: JPT Peptide Technologies URL: [Link]

-

Title: Guidelines for Peptide Dissolving Source: Synpeptide URL: [Link]

-

Title: Boc-Ala-Gly-Gly-Gly-OH | C14H24N4O7 Source: PubChem URL: [Link]

-

Title: N-(tert-butoxycarbonyl)glycine Source: PubChem URL: [Link]

-

Title: Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents Source: J-STAGE URL: [Link]

-

Title: Solubility of peptides Source: Isca Biochemicals URL: [Link]

-

Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

-

Title: Solvents for Solid Phase Peptide Synthesis Source: AAPPTec URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. genscript.com [genscript.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. iscabiochemicals.com [iscabiochemicals.com]

- 12. jpt.com [jpt.com]

- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 14. Peptide solubility and storage - AltaBioscience [altabioscience.com]

Understanding Boc-SPPS (Solid-Phase Peptide Synthesis) basics.

As a Senior Application Scientist, this guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) Solid-Phase Peptide Synthesis (SPPS) methodology. Developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, this technique revolutionized peptide synthesis.[][11][12] It allows for the efficient construction of peptides by assembling them on an insoluble resin support, simplifying the purification process at each step.[13][14] While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent due to its milder deprotection conditions, Boc-SPPS remains a powerful and relevant technique, particularly for the synthesis of complex, hydrophobic, or long peptides where aggregation can be a significant hurdle.[9][15] This guide will delve into the core principles, detailed protocols, and critical considerations of Boc-SPPS, offering field-proven insights to researchers, scientists, and drug development professionals.

The Foundational Principle: Graduated Acid Lability

The cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is graduated acid lability.[1] This means that different protecting groups are removed under varying strengths of acid. The temporary Nα-Boc group, which protects the amino terminus of the growing peptide chain, is labile to moderate acids like trifluoroacetic acid (TFA).[2][] In contrast, the "permanent" side-chain protecting groups, typically benzyl-based, and the linker attaching the peptide to the resin require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[8][9] It is important to note that because both types of protecting groups are acid-labile, this is not a truly orthogonal protection scheme.[2][13] However, the significant difference in acid strength required for their removal allows for the selective deprotection necessary for stepwise peptide elongation.[2]

The Boc-SPPS Cycle: A Stepwise Approach

The synthesis of a peptide via Boc-SPPS is a cyclical process, with each cycle adding one amino acid to the growing chain. The general workflow involves the following key steps: deprotection, neutralization, and coupling.[1][13]

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Resin Selection and Preparation

The choice of solid support is critical and depends on whether the final product is a peptide acid or a peptide amide.[1]

-

Merrifield Resin (Chloromethylpolystyrene): The classic resin for Boc-SPPS, used to generate peptide acids.[3] A potential drawback is the partial cleavage of the peptide-resin linkage during the repetitive TFA deprotection steps, which can lead to chain loss, especially in long syntheses.[3]

-

PAM (Phenylacetamidomethyl) Resin: Developed to be more stable to TFA, the PAM resin minimizes peptide loss during synthesis.[3][13]

-

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used to produce peptide amides. The MBHA resin is generally the preferred choice.[3]

Before starting the synthesis, the resin must be swollen in a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, for 30-60 minutes.[1]

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound amino acid or peptide.

Protocol:

-

Treat the swollen resin with a solution of 50% TFA in DCM.[1][3]

-

Perform a short pre-wash (1-5 minutes) with the TFA/DCM solution.[1][3]

-

Agitate the resin with fresh TFA/DCM solution for an additional 15-25 minutes to ensure complete deprotection.[1][3]

-

Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[1][3]

Causality & Considerations: The deprotection mechanism generates a tert-butyl carbocation.[2][13] This reactive species can lead to side reactions, particularly alkylation of sensitive residues like tryptophan (Trp), cysteine (Cys), and methionine (Met).[2][13] To prevent this, scavengers such as 0.5% dithioethane (DTE) are often added to the deprotection solution.[2][13]

Caption: Mechanism of Boc deprotection and the role of scavengers.

Neutralization

After deprotection, the newly exposed N-terminal amino group exists as a trifluoroacetate salt, which is not nucleophilic.[2][4] This salt must be neutralized to the free amine to enable the subsequent coupling reaction.[4]

Standard Neutralization Protocol:

-

Treat the peptide-resin with a 5-10% solution of a hindered base, typically diisopropylethylamine (DIEA), in DCM.[2][3]

-

Agitate for 1-2 minutes.[1]

-

Drain and repeat the neutralization step to ensure completion.[1]

-

Wash the resin thoroughly with DCM to remove excess base and salts.[1]

In Situ Neutralization: A more efficient approach is in situ neutralization, where the neutralization and coupling steps are performed concurrently.[2][13] This method saves time by eliminating separate neutralization and wash steps.[2] More importantly, it can significantly improve coupling yields, especially for "difficult" sequences prone to aggregation, by minimizing the time the free amine is exposed, which can help prevent side reactions like diketopiperazine formation.[17][18]

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[1]

Coupling Reagents: The carboxyl group of the incoming amino acid must be activated to facilitate peptide bond formation.[5] Common activation strategies include:

-

Carbodiimides: N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic activators.[5][6] DIC is often preferred as the resulting urea byproduct is more soluble.[6]

-

Aminium/Uronium Salts: Reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress racemization, making them suitable for difficult couplings, such as with sterically hindered amino acids like isoleucine.[6][7]

Coupling Protocol (using HBTU):

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[1]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]

-

Agitate the mixture at room temperature for 1-2 hours.[1]

-

Monitor the reaction's completion using a qualitative ninhydrin (Kaiser) test.[7]

-

Once complete, drain the coupling solution and wash the resin with DMF and DCM.[1]

| Parameter | Typical Range | Notes |

| Boc-Amino Acid | 2-4 equivalents | Relative to resin substitution |

| Coupling Reagent | 2-4 equivalents | e.g., HBTU, DIC/HOBt |

| Base (DIEA) | 4-6 equivalents | For activation and in situ neutralization |

| Reaction Time | 1-2 hours | Can be extended for difficult couplings[7] |

| Table 1: Typical coupling reaction parameters. |

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. In Boc-SPPS, this is typically accomplished in a single step using a strong acid.[1]

Cleavage Reagents:

-

Anhydrous Hydrogen Fluoride (HF): The most common reagent for final cleavage in Boc-SPPS.[3][8] HF is highly toxic and corrosive, requiring a specialized Teflon apparatus.[8][13]

-

Trifluoromethanesulfonic Acid (TFMSA): A strong acid alternative to HF.[3]

Cleavage Protocol (General):

-

Wash the final peptide-resin with DCM and dry it under vacuum.[1]

-

Treat the peptide-resin with the strong acid (e.g., HF) in the presence of a "scavenger cocktail." The cleavage is typically carried out at 0°C for 1-2 hours.[1][8]

-

The strong acid is carefully removed by evaporation.[1]

-

The crude peptide is precipitated with cold diethyl ether, collected, and washed.[1]

-

The precipitated peptide is dried under vacuum.[1]

The Critical Role of Scavengers: During acid-mediated cleavage, reactive carbocations are generated from both the resin linker and the side-chain protecting groups.[8] These can cause undesirable side reactions. Scavenger cocktails, such as Reagent K (TFA/water/phenol/thioanisole/EDT), are essential to trap these reactive species.[1]

Common Side Reactions and Mitigation Strategies

Despite its robustness, several side reactions can occur during Boc-SPPS. Understanding these is key to ensuring high purity of the final product.

-

Diketopiperazine Formation: This occurs at the dipeptide stage, leading to chain termination. It is less prevalent in Boc-SPPS compared to Fmoc-SPPS because the N-terminus is protonated after deprotection, making it less nucleophilic.[3] Using in situ neutralization protocols can further suppress this side reaction.[3][18]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to this side reaction.[3][18]

-

Racemization: The loss of stereochemical integrity can occur, especially during the activation of certain amino acids. Using coupling reagents like DIC/Oxyma or HATU can minimize racemization.[7][19]

-

Aggregation: For hydrophobic sequences, the growing peptide chain can aggregate, leading to incomplete coupling and deprotection. The acidic deprotection step in Boc-SPPS, which protonates the N-terminus, can help disrupt interchain hydrogen bonding and improve solvation, sometimes offering an advantage over the Fmoc strategy.[9]

Conclusion

Boc-SPPS is a foundational and powerful technique in peptide chemistry. Its reliance on strong acids for both deprotection and cleavage necessitates careful handling and consideration of potential side reactions. However, for certain applications, particularly the synthesis of long or aggregation-prone peptides, the Boc/Bzl strategy offers distinct advantages.[9][15] By understanding the chemical principles, optimizing protocols, and implementing appropriate mitigation strategies for side reactions, researchers can successfully leverage Boc-SPPS to synthesize a wide array of complex peptides for therapeutic and research applications.

References

- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- BenchChem. (2025). Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS).

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180-193. [Link]

-

Otvos, L., Jr., & Urruty, D. (2009). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of visualized experiments, (31), 1521. [Link]

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]

-

Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-184. [Link]

-

Mitchell, A. R. (2007). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-184. [Link]

-

Chem-Station. (2014). Merrifield Solid-Phase Peptide Synthesis. Retrieved from [Link]

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Bruce Merrifield and solid‐phase peptide synthesis: A historical assessment | Semantic Scholar [semanticscholar.org]

- 13. peptide.com [peptide.com]

- 14. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Biological Activity of Short Ala-Gly-Gly Peptide Sequences: A Technical Guide for Researchers

Introduction: Unveiling the Potential of Short Bioactive Peptides

The landscape of therapeutic development is increasingly focused on the nuanced roles of short peptides, chains of two to fifty amino acids that can exert potent and specific biological effects. Among these, fragments derived from the extracellular matrix (ECM), known as matrikines, have garnered significant attention. These small peptides, liberated through enzymatic cleavage of larger structural proteins like collagen and elastin, are not merely inert byproducts but active signaling molecules that play crucial roles in tissue homeostasis, wound healing, and inflammation.[1][2]

This technical guide delves into the prospective biological activities of the short peptide sequence Alanine-Glycine-Glycine (Ala-Gly-Gly). While direct, in-depth studies on this specific tripeptide are emerging, its constituent amino acids and similarity to known bioactive sequences suggest a compelling hypothesis: Ala-Gly-Gly may function as a matrikine, modulating key cellular behaviors such as fibroblast activation, proliferation, and extracellular matrix synthesis. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the biological activity of Ala-Gly-Gly, from theoretical underpinnings to detailed experimental protocols.

Hypothesized Biological Activity: An Analogy to ECM-Derived Peptides

The rationale for investigating Ala-Gly-Gly stems from the well-documented activities of other short, glycine-rich peptides derived from the ECM. For instance, the elastin-derived hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) has been shown to be chemotactic for fibroblasts and monocytes, and to stimulate the proliferation of human skin fibroblasts.[3][4] Similarly, collagen-derived peptides have a wide range of biological activities, including antioxidant and anti-inflammatory properties, and the ability to improve skin conditions by promoting fibroblast proliferation and the synthesis of new ECM components.[5][6] The collagen-derived tripeptide Pro-Gly-Pro (PGP) is a potent neutrophil chemoattractant, demonstrating that very short peptide sequences can have significant biological effects.[1][7]

Given that glycine is the most abundant amino acid in collagen, and the Gly-X-Y repeat is a hallmark of this protein, it is plausible that Ala-Gly-Gly, or similar sequences, are generated during the natural remodeling of the ECM and act as signaling molecules.[8][9]

Potential Mechanisms of Action and Key Signaling Pathways

Based on the activities of related ECM-derived peptides, the biological effects of Ala-Gly-Gly are likely mediated through interactions with cell surface receptors, leading to the activation of intracellular signaling cascades.

Fibroblast Activation and Proliferation

Fibroblasts are key players in wound healing and tissue remodeling, responsible for synthesizing and organizing the ECM.[10] The stimulation of fibroblast proliferation by elastin-derived peptides is a well-established phenomenon.[3] It is hypothesized that Ala-Gly-Gly could similarly bind to a receptor on the fibroblast cell surface, triggering a signaling cascade that promotes cell division.

Extracellular Matrix Synthesis

A primary function of activated fibroblasts is the production of ECM proteins, most notably collagen.[11] Bioactive collagen peptides have been shown to increase the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts.[6] Therefore, a key area of investigation for Ala-Gly-Gly is its potential to upregulate the synthesis of these crucial structural proteins.

Signaling Pathways of Interest

The interaction of ECM-derived peptides with their receptors can activate several key signaling pathways:

-

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway: Elastin-derived peptides have been shown to increase the production of matrix metalloproteinase-2 (MMP-2) in fibroblasts through a pathway involving PLC and PKC.[12] Activation of this pathway could be a downstream effect of Ala-Gly-Gly binding to its putative receptor.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways, including ERK, JNK, and p38, are central regulators of fibroblast activation and ECM production.[[“]][14][15] Investigating the phosphorylation status of these kinases in response to Ala-Gly-Gly treatment is crucial.

-

Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is a master regulator of fibrosis and ECM synthesis.[16] Short peptides that mimic TGF-β1 have been developed and shown to activate this pathway.[17][18][19] It is important to investigate whether Ala-Gly-Gly can modulate the TGF-β/SMAD signaling cascade.

The following diagram illustrates the hypothesized signaling pathways that could be modulated by Ala-Gly-Gly in fibroblasts.

Sources

- 1. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Growth stimulation of human skin fibroblasts by elastin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improving the Sustainability of Processing By-Products: Extraction and Recent Biological Activities of Collagen Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]

- 7. The Matrikine Acetylated Proline-Glycine-Proline Couples Vascular Inflammation and Acute Cardiac Rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thescipub.com [thescipub.com]

- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collagen Biomarkers Quantify Fibroblast Activity In Vitro and Predict Survival in Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Effect of elastin peptides on the production of matrix metalloproteinase 2 by human skin fibroblasts in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. mdpi.com [mdpi.com]

- 16. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Short Peptide That Mimics the Binding Domain of TGF-β1 Presents Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Multifaceted Role of Tripeptides in Biochemical Research: A Technical Guide

Introduction: Beyond the Building Blocks

In the vast landscape of peptide research, tripeptides—composed of just three amino acids—represent a class of molecules with remarkable functional density and therapeutic potential.[1][2] Often mistaken as mere metabolic intermediates or simple structural components, these ultrashort peptides are, in fact, pivotal players in a multitude of biological processes. They act as highly specific signaling molecules, potent enzyme modulators, and crucial mediators of cellular interaction.[3][4] Their small size confers distinct advantages, including enhanced tissue penetration, reduced immunogenicity, and cost-effective synthesis, making them highly attractive for drug discovery and development.[1][3][4][5] This guide provides an in-depth exploration of the core functions of tripeptides in biochemical research, offering both mechanistic insights and practical, field-proven methodologies for their investigation.

I. Tripeptides as Precision Signaling Molecules

Tripeptides can act as endocrine or paracrine signals, neurotransmitters, or growth factors, regulating a host of physiological processes.[3] Their specificity is dictated by their unique amino acid sequence, which allows for precise interaction with cellular receptors to initiate downstream signaling cascades.

A. The Archetype: Thyrotropin-Releasing Hormone (TRH)

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, is a prime example of a potent signaling molecule.[6] It is a key regulator of the hypothalamus-pituitary-thyroid (HPT) axis, controlling the synthesis and release of thyroid hormones which are crucial for energy homeostasis.[7][8]

Mechanism of Action: TRH exerts its effects by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR) predominantly found on thyrotrope cells of the anterior pituitary.[7][9][10] This binding event initiates a well-defined signaling cascade:

-

G Protein Activation: The activated TRH-R couples with Gq/11 proteins.[7][11]

-

Phospholipase C Activation: The Gq/11 protein activates phospholipase C (PLC)β.[7]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[7][10]

-

Downstream Effects: IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and exocytosis of thyroid-stimulating hormone (TSH).[7][10]

Caption: TRH signaling pathway initiating TSH release.

B. Emerging Signaling Roles

Research has uncovered other tripeptides with signaling capabilities. For instance, certain tripeptides derived from casein have been shown to induce the expression of extracellular protease genes in marine bacteria, acting as environmental signal molecules.[12] This highlights the broad and sometimes unexpected roles of tripeptides in intercellular communication.

II. Tripeptides as Potent Enzyme Inhibitors

The structural simplicity and diversity of tripeptides make them excellent candidates for designing specific enzyme inhibitors.[13] They can fit into the active sites of enzymes, blocking substrate access and modulating catalytic activity, a property extensively explored in drug development.[13][14]

A. Angiotensin-Converting Enzyme (ACE) Inhibitors

Tripeptides derived from food proteins, such as milk, are well-known for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure.[15][16] Potent ACE-inhibitory tripeptides often have a proline residue at the C-terminus and hydrophobic or positively charged amino acids in the other positions.[15][16] For example, Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) found in milk products are recognized for their ACE-inhibitory activity.[2][6]

B. Inhibitors in Neurodegenerative Disease Research

In the context of Alzheimer's disease, computational studies have identified tripeptides like WHM (Trp-His-Met) as potential dual inhibitors of both acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), two key enzymes in the disease's pathology.[13] These tripeptides are thought to interact with key catalytic residues in the active sites of these enzymes through hydrogen bonds and π-π stacking.[13]

C. Tyrosinase Inhibitors for Dermatological Applications

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for skin-lightening agents. Novel tripeptides have been designed and shown to be effective tyrosinase inhibitors with low cytotoxicity, making them promising candidates for cosmetic and therapeutic applications.[17]

| Tripeptide Inhibitor | Target Enzyme | IC50 Value (µM) | Therapeutic Area |

| LCP (Leu-Cys-Pro) | Angiotensin-Converting Enzyme (ACE) | 8.25 | Hypertension |

| AKP (Ala-Lys-Pro) | Angiotensin-Converting Enzyme (ACE) | 719.90 | Hypertension |

| CSF (Cys-Ser-Phe) | Tyrosinase | 136.04 | Dermatology |

| CSN (Cys-Ser-Asn) | Tyrosinase | 177.74 | Dermatology |

| CVL (Cys-Val-Leu) | Tyrosinase | 261.79 | Dermatology |

Data sourced from: [15][16][17]

Experimental Protocol: Tripeptide-Based Enzyme Inhibition Assay

This protocol provides a generalized, step-by-step methodology for assessing the inhibitory potential of a tripeptide against a target enzyme using a colorimetric or fluorometric substrate.

Causality Behind Choices: The choice of a continuous kinetic assay allows for the determination of initial reaction velocities, which are crucial for accurate inhibitor characterization. The inclusion of multiple controls ensures that any observed inhibition is due to the specific action of the tripeptide and not other factors.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) that ensures optimal enzyme activity and stability. The choice of buffer and pH is critical and should be empirically determined for the specific enzyme.

-

Enzyme Stock Solution: Dissolve the purified enzyme in assay buffer to a known concentration. Store on ice.

-

Substrate Stock Solution: Dissolve the chromogenic or fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer) to a high concentration (e.g., 10-100 mM).

-

Tripeptide Inhibitor Stock Solutions: Prepare a serial dilution of the test tripeptide in the assay buffer. A broad concentration range is initially screened to determine the approximate IC50.

-

-

Assay Procedure (96-well plate format):

-

Controls:

-

Negative Control (100% activity): Assay buffer + Enzyme + Substrate (no inhibitor).

-

Positive Control: Assay buffer + Enzyme + Substrate + a known inhibitor of the enzyme.

-

Blank: Assay buffer + Substrate (no enzyme). This accounts for any non-enzymatic substrate degradation.

-

-

Test Wells: Add the desired volume of each tripeptide dilution to the wells.

-

Enzyme Addition: Add the enzyme solution to all wells except the blank. Incubate for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period (e.g., 15-30 minutes). The wavelength should be appropriate for the product of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

-

Subtract the V₀ of the blank from all other wells.

-

Calculate the percentage of inhibition for each tripeptide concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ of negative control)) * 100.

-

Plot the % Inhibition versus the logarithm of the tripeptide concentration and fit the data to a dose-response curve to determine the IC50 value.

-

III. The Structural Role of Tripeptides in Cell Adhesion: The RGD Motif

Beyond their roles as soluble signaling molecules and inhibitors, tripeptides can also function as integral recognition motifs within larger proteins, mediating critical cell-matrix and cell-cell interactions.

The RGD Tripeptide: A Universal Cell Adhesion Signal

The Arg-Gly-Asp (RGD) sequence is the most well-characterized cell adhesion motif.[18][19] It was first identified as the key sequence in fibronectin that mediates cell attachment.[18] This motif is now known to be present in numerous extracellular matrix (ECM) proteins, including vitronectin, fibrinogen, and osteopontin.[19][20]

Mechanism of Action: The RGD motif is recognized by a family of transmembrane receptors called integrins.[18][20] The binding of RGD-containing proteins to integrins on the cell surface triggers a cascade of events:

-

Integrin Clustering and Activation: Binding of the RGD ligand induces a conformational change in the integrin, leading to its activation and clustering.

-

Focal Adhesion Formation: Activated integrins recruit a complex of cytoskeletal and signaling proteins to form focal adhesions.

-

Cytoskeletal Linkage and Signaling: Focal adhesions link the ECM to the actin cytoskeleton, providing a physical anchor for the cell. They also serve as signaling hubs, activating pathways that regulate cell survival, proliferation, migration, and differentiation.[20]

The specificity of the RGD-integrin interaction is crucial for many physiological processes, including wound healing, angiogenesis, and immune response.[20][21] This has led to the development of RGD-based therapeutics for diseases like cancer and thrombosis.[18]

Sources

- 1. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Science Research Studies-Tripeptides | Science Research Peptides Peptide [bioplexpeptides.co.uk]

- 3. Biomedical applications of dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. Tripeptide - Wikipedia [en.wikipedia.org]

- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in TRH signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. frontiersin.org [frontiersin.org]

- 13. Tripeptides inhibit dual targets AChE and BACE-1: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arginyl-glycyl-aspartic acid (RGD): a cell adhesion motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 20. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cellgs.com [cellgs.com]

The Cornerstone of Synthesis: A Technical Guide to Protected Amino Acids in Peptide Chemistry

Abstract

The precise chemical synthesis of peptides, from simple chains to complex protein analogs, is fundamentally reliant on the strategic use of protecting groups. These temporary modifications to the reactive functional groups of amino acids are the linchpin of modern peptide chemistry, preventing unwanted side reactions and ensuring the fidelity of the final sequence.[1][2] This guide provides an in-depth exploration of the core principles and practical applications of protected amino acids for researchers, scientists, and professionals in drug development. We will dissect the causality behind strategic choices in protecting group chemistry, detail field-proven protocols, and offer insights into overcoming common synthetic challenges, thereby providing a self-validating framework for high-fidelity peptide synthesis.

The Rationale for Protection: Directing Reactivity

At its core, peptide synthesis is the sequential formation of amide (peptide) bonds between amino acids.[3] This process, however, is complicated by the multifunctional nature of amino acids, which possess a reactive α-amino group, a C-terminal carboxylic acid, and, in many cases, a reactive side chain. Without intervention, the activation of a carboxyl group for coupling could lead to a chaotic mixture of products, including self-polymerization of the activated amino acid.[3]

Protecting groups circumvent this by selectively and reversibly masking these reactive sites.[1][2] An ideal protecting group exhibits several key properties:

-

Ease of Introduction: It can be efficiently attached to the target functional group.

-

Stability: It remains intact throughout the various steps of peptide chain elongation (coupling and deprotection of the temporary Nα-group).[3]

-

Selective Removal: It can be cleaved under specific, mild conditions that do not affect other protecting groups or the integrity of the peptide chain.[3]

-

Suppression of Side Reactions: It should minimize or prevent side reactions, such as racemization, at the adjacent chiral center.[3]

The concept of orthogonality is paramount. An orthogonal protection scheme employs multiple classes of protecting groups within a single synthetic strategy, where each class is removable by a distinct chemical mechanism without affecting the others.[3][4][5] This allows for precise, stepwise control over the synthesis, which is critical for complex peptides, cyclization, or side-chain modifications.[5][6][7]

The Two Pillars of Solid-Phase Peptide Synthesis (SPPS): Fmoc vs. Boc

Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield.[8] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids, with excess reagents and by-products simply washed away by filtration.[9] The two primary strategies in SPPS are defined by the chemistry of the temporary Nα-amino protecting group: Fmoc/tBu and Boc/Bzl.[8][10]

The Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used approach today.[8] It is a fully orthogonal system characterized by its mild deprotection conditions.

-

Nα-Protection: The base-labile Fmoc group.

-

Side-Chain Protection: Acid-labile groups, typically based on tert-butyl (tBu) esters, ethers, or urethanes.[]

-

Cleavage: Final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[]

The key advantage of the Fmoc/tBu strategy lies in its use of a mild base (typically 20% piperidine in DMF) for the repetitive Nα-deprotection, avoiding repeated exposure of the peptide to harsh acids.[9][] This makes it ideal for synthesizing peptides containing acid-sensitive modifications like phosphorylation or glycosylation.[]

The Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc) strategy, the original method developed by Merrifield, relies on graduated acid lability.[10]

-

Nα-Protection: The acid-labile Boc group.

-

Side-Chain Protection: Strong-acid-labile groups, typically based on benzyl (Bzl) ethers or benzyloxycarbonyl (Z) urethanes.[]

-

Cleavage: Final cleavage and deprotection require a very strong, hazardous acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

While the harsh final cleavage conditions and specialized equipment required have led to its reduced use in research settings, the Boc/Bzl strategy remains valuable for synthesizing long or hydrophobic peptides that are prone to aggregation, as the repeated TFA treatments for Nα-deprotection help maintain peptide solvation.[8][]

Data Presentation: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | References |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) | [4][8] |

| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) | [9][][12] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Z, Tos) | [4][] |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) | [4][10] |

| Orthogonality | Fully Orthogonal | Quasi-orthogonal (graduated acid lability) | [3][4] |

| Advantages | Milder conditions, suitable for acid-sensitive peptides, automation-friendly. | Effective for long or aggregation-prone sequences. | [8][] |

| Disadvantages | Potential for aggregation; base-catalyzed side reactions (e.g., aspartimide). | Harsh final cleavage can degrade sensitive residues; requires specialized equipment. | [10][13] |

The Chemist's Toolkit: A Survey of Protecting Groups

The success of a peptide synthesis hinges on the judicious selection of protecting groups for the α-amino terminus and the various reactive side chains.

Nα-Amino Protecting Groups: The Temporary Shield

The choice of the temporary Nα-protecting group defines the entire synthetic strategy.

-

Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a β-elimination mechanism initiated by a secondary amine base like piperidine. The fluorenyl ring system stabilizes the resulting carbanion, facilitating the reaction.[]

-

Boc (tert-butoxycarbonyl): Removed by acidolysis. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which is then quenched by scavengers.[12]

-

Z or Cbz (Benzyloxycarbonyl): A classic group, primarily used in solution-phase synthesis. It is removed by catalytic hydrogenolysis (H₂/Pd) or strong acids like HBr in acetic acid.[5]

Side-Chain Protecting Groups: The Permanent Guardians

Side-chain protecting groups must remain stable through dozens of coupling and Nα-deprotection cycles. Their removal typically occurs during the final TFA or HF cleavage step. The choice is dictated by the amino acid's functionality and the overall Nα-protection strategy (Fmoc or Boc).

Data Presentation: Common Side-Chain Protecting Groups for Fmoc-SPPS

| Amino Acid | Side Chain Functionality | Common Protecting Group(s) | Cleavage Condition | Rationale & Causality | References |

| Lysine (Lys) | ε-Amino | Boc (tert-butoxycarbonyl) | TFA | The Boc group is stable to piperidine but readily cleaved by TFA, making it perfectly orthogonal to the Fmoc group. | [] |

| Aspartic Acid (Asp) | β-Carboxyl | OtBu (tert-butyl ester) | TFA | Prevents side-chain acylation and aspartimide formation.[13] The tBu ester is stable to base but cleaved by TFA. | [][13] |

| Glutamic Acid (Glu) | γ-Carboxyl | OtBu (tert-butyl ester) | TFA | Similar to Asp, prevents side reactions. The tBu ester is the standard for Fmoc chemistry. | [] |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl ether) | TFA | The tBu ether prevents O-acylation during coupling and is stable to piperidine. | [] |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl ether) | TFA | Identical rationale to Serine; prevents side-chain esterification. | [] |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl ether) | TFA | Prevents esterification and alkylation of the phenolic hydroxyl group. | [] |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu | TFA (for Trt); I₂, Hg²⁺ (for Acm); HF (for tBu) | Trt is the most common for routine synthesis, cleaved by TFA. Acm and others provide orthogonal protection for forming specific disulfide bridges.[14] | [][14] |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | The bulky, electron-rich Pbf group is designed to be sufficiently acid-labile for TFA cleavage while remaining stable to piperidine. | [] |

| Histidine (His) | Imidazole | Trt (Trityl) | TFA | The Trt group protects the imidazole nitrogen from acylation and significantly reduces racemization during activation. | [] |

Experimental Protocols & Methodologies

A self-validating system requires robust and reproducible protocols. The following section details the core workflow of Fmoc-based SPPS.

The SPPS Cycle: A Step-by-Step Workflow

Solid-phase peptide synthesis is a cyclical process, with each cycle adding one amino acid to the growing peptide chain.

Diagram: The Fmoc-SPPS Cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Manual Fmoc-SPPS of a Single Coupling Cycle

This protocol assumes a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for a C-terminal amide).[15]

Materials:

-

Peptidyl-resin (0.1 mmol) in a fritted reaction vessel.

-

Deprotection Solution: 20% (v/v) 4-methylpiperidine or piperidine in N,N-Dimethylformamide (DMF).[1]

-

Wash Solvent: DMF.

-

Amino Acid Solution: Fmoc-protected amino acid (0.4 mmol, 4 eq.).

-

Activation Solution: HCTU (0.38 mmol, 3.8 eq.) in DMF.

-

Base: N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.).

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes with gentle agitation. Drain the solvent.[15]

-

Fmoc Deprotection: a. Add the Deprotection Solution (e.g., 5 mL) to the resin.[15] b. Agitate via nitrogen bubbling or shaking for 3 minutes. Drain. c. Add a fresh aliquot of Deprotection Solution (5 mL). d. Agitate for 10-15 minutes to ensure complete Fmoc removal. Drain the solution.[15]

-

Washing: a. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the cleaved Fmoc-adduct.[15]

-